molecular formula C24H22N2O3S B11669937 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide

Cat. No.: B11669937
M. Wt: 418.5 g/mol
InChI Key: UWIAJIXIKVPBEE-AFUMVMLFSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a fluorenylsulfanyl group, linked through an acetohydrazide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to its combination of a dimethoxyphenyl group and a fluorenylsulfanyl group. This distinct structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide

InChI

InChI=1S/C24H22N2O3S/c1-28-21-12-11-16(13-22(21)29-2)14-25-26-23(27)15-30-24-19-9-5-3-7-17(19)18-8-4-6-10-20(18)24/h3-14,24H,15H2,1-2H3,(H,26,27)/b25-14+

InChI Key

UWIAJIXIKVPBEE-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CSC2C3=CC=CC=C3C4=CC=CC=C24)OC

Origin of Product

United States

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